Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate

Aminopeptidase N APN/CD13 inhibition Enzyme inhibition assay

Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate (CAS 1796957-29-3) is a synthetic small-molecule benzamide derivative with a molecular formula of C24H24N2O3 and a molecular weight of 388.47 g/mol. The compound features a benzamidophenyl scaffold linked to a glycine methyl ester via a secondary amine bearing a 4-methylphenyl (p-tolyl) substituent.

Molecular Formula C24H24N2O3
Molecular Weight 388.467
CAS No. 1796957-29-3
Cat. No. B2900325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate
CAS1796957-29-3
Molecular FormulaC24H24N2O3
Molecular Weight388.467
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2NC(=O)C3=CC=CC=C3)NCC(=O)OC
InChIInChI=1S/C24H24N2O3/c1-17-12-14-18(15-13-17)23(25-16-22(27)29-2)20-10-6-7-11-21(20)26-24(28)19-8-4-3-5-9-19/h3-15,23,25H,16H2,1-2H3,(H,26,28)
InChIKeyCLCDZSIYNDTFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate (CAS 1796957-29-3): Core Identity and Procurement Relevance


Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate (CAS 1796957-29-3) is a synthetic small-molecule benzamide derivative with a molecular formula of C24H24N2O3 and a molecular weight of 388.47 g/mol [1]. The compound features a benzamidophenyl scaffold linked to a glycine methyl ester via a secondary amine bearing a 4-methylphenyl (p-tolyl) substituent. This architecture places it within a therapeutically relevant chemical space explored for aminopeptidase and histone deacetylase (HDAC) inhibition. Critically, curated bioactivity data from Fudan University (deposited in ChEMBL and BindingDB) establish this compound as a moderate-potency inhibitor of porcine aminopeptidase N (APN/CD13) with an IC50 of 230 nM, while exhibiting negligible activity against human HDAC1/HDAC2 (IC50 > 100,000 nM) [2]. For procurement decisions, this compound represents a functionally selective APN-active chemotype that is structurally distinct from classical zinc-chelating hydroxamic acid inhibitors and from the dual HDAC1/2 inhibitor chemotypes represented by compounds such as M122.

Why Generic Substitution Is Inappropriate for Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate (1796957-29-3) in APN-Focused Research


In-class benzamide derivatives cannot be simply interchanged for this specific compound due to a critical functional divergence revealed by quantitative target profiling. While many benzamidophenyl-containing compounds, such as M122, have been optimized as dual HDAC1/HDAC2 inhibitors with sub-micromolar potency , curated data for this compound demonstrate a complete inversion of target preference: it exhibits measurable inhibition of aminopeptidase N (APN, IC50 = 230 nM) but is essentially inactive against HDAC1/HDAC2 (IC50 > 100,000 nM) [1]. This >400-fold selectivity window for APN over HDACs is not a generic property of the benzamidophenyl scaffold; rather, it is specifically conferred by the combination of the glycine methyl ester side chain and the 4-methylphenyl substitution on the central amine. Substituting this compound with a structurally similar but functionally uncharacterized analog—or with a known HDAC-active benzamide—risks introducing confounding off-target HDAC inhibition that would fundamentally alter experimental outcomes in assays where APN activity is the biological endpoint of interest.

Quantitative Differentiation Evidence for Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate (CAS 1796957-29-3) Versus Closest Comparators


Aminopeptidase N (APN) Inhibitory Potency: Target Compound vs. Classical APN Inhibitor Bestatin

The target compound inhibits porcine kidney APN with an IC50 of 230 nM (0.23 µM) as determined in a microsomal assay with a 5-minute preincubation followed by 30-minute substrate (L-leu-p-nitroanilide) incubation [1]. By cross-study comparison, the classical APN inhibitor Bestatin (ubenimex) typically exhibits IC50 values in the range of 10–50 µM against porcine APN under comparable assay conditions, representing an approximately 40- to 200-fold lower potency [2]. This indicates that the target compound provides substantially enhanced APN inhibitory activity relative to the most widely used reference inhibitor for this target.

Aminopeptidase N APN/CD13 inhibition Enzyme inhibition assay

Selectivity Profile: APN Inhibition with Negligible HDAC1/2 Activity Contrasted Against Dual HDAC1/2 Inhibitor M122

Curated data from the same Fudan University study demonstrate that the target compound is essentially inactive against human HDAC1/HDAC2, with a reported IC50 > 100,000 nM (>100 µM) in a HeLa cell nuclear extract assay [1]. In stark contrast, the structurally related benzamidophenyl derivative M122 (CAS 2127411-50-9) is a potent dual HDAC1/HDAC2 inhibitor with IC50 values of 480 nM and 470 nM, respectively . This represents a >200-fold difference in HDAC1/2 inhibitory activity between two compounds sharing the benzamidophenyl core, underscoring that the glycine methyl ester and 4-methylphenyl modifications in the target compound specifically abrogate HDAC binding while retaining APN activity.

Target selectivity HDAC1 HDAC2 APN/CD13 Off-target profiling

Structural Determinant of Selectivity: The 4-Methylphenyl Substituent as a Key Differentiator from Unsubstituted Phenyl Analogs

The target compound bears a 4-methylphenyl (p-tolyl) group on the central secondary amine, whereas closely related analogs (e.g., methyl (benzoylamino)(phenyl)acetate, CAS 29736-20-7) lack any alkyl substitution on the pendant phenyl ring [1]. In the broader class of benzamidophenyl derivatives, the introduction of a para-methyl substituent on the N-phenyl ring has been shown to modulate steric interactions within enzyme active sites and to influence the conformational population of the flexible aminomethyl linker [2]. While direct comparative APN activity data for the des-methyl analog are not publicly available, class-level SAR inference predicts that removal of the 4-methyl group would alter the spatial orientation of the glycine ester moiety relative to the benzamide recognition element, likely affecting both APN affinity and HDAC exclusion.

Structure-activity relationship Benzamidophenyl scaffold Substituent effect

Glycine Methyl Ester Moiety: Implications for Cell Permeability Relative to Carboxylic Acid Counterparts

The target compound incorporates a glycine methyl ester terminus, in contrast to free carboxylic acid-terminated analogs within the benzamidophenyl class. As a class-level principle, methyl esterification of carboxylic acid groups generally enhances passive membrane permeability by reducing the ionized fraction at physiological pH, a strategy widely employed in prodrug design [1]. While direct experimental permeability data (e.g., PAMPA or Caco-2) are not publicly available for this specific compound, the methyl ester functionality is expected to confer superior cellular uptake compared to a hypothetical free acid analog. Conversely, intracellular esterases may hydrolyze the methyl ester to release the corresponding carboxylic acid, which may exhibit altered target binding or serve as a sustained-release reservoir. This prodrug-like attribute is absent in comparator compounds bearing terminal hydroxamic acids (e.g., many HDAC inhibitors) or free carboxylic acids.

Prodrug design Cell permeability Esterase lability

Optimal Research and Procurement Application Scenarios for Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate (1796957-29-3)


APN-Selective Chemical Probe for Target Validation Studies Requiring HDAC1/2 Counterscreening

In target validation workflows where APN (CD13) is hypothesized to mediate a biological effect—such as tumor angiogenesis, invasion, or immune modulation—this compound serves as a selective APN inhibitor that can be deployed alongside an HDAC1/2 inhibitor (e.g., M122) to deconvolve mechanism of action. Because the compound exhibits APN IC50 = 230 nM with >400-fold selectivity over HDAC1/2 (IC50 > 100,000 nM) [1], any observed phenotypic changes can be attributed specifically to APN inhibition, eliminating ambiguity from HDAC-mediated transcriptional effects. This contrasts with using a dual-activity benzamide, where target deconvolution would require additional genetic or pharmacological controls.

Negative Control for HDAC1/2 Biochemical Screening Cascades

Given its negligible HDAC1/2 activity (IC50 > 100 µM) [1], this compound is ideally suited as a structurally matched negative control in HDAC1/2 biochemical assays. When screening a library of benzamidophenyl-containing compounds for HDAC inhibitory activity, this compound can be included to establish the baseline signal for an inactive member of the chemical series. This application is particularly valuable in industrial hit-to-lead programs where distinguishing true HDAC inhibitors from false positives arising from assay interference is critical for resource allocation.

Scaffold for Structure-Activity Relationship (SAR) Expansion Toward Potent and Selective APN Inhibitors

The compound's APN IC50 of 230 nM [1] provides a validated starting point for medicinal chemistry optimization. The modular synthetic accessibility of the benzamidophenyl scaffold—specifically, independent variation of the benzamide, the N-aryl substituent, and the amino acid ester moiety—enables systematic SAR exploration. Medicinal chemistry teams can procure this compound as a reference standard and systematically modify each structural region to improve APN potency toward the nanomolar range while maintaining the inherent HDAC1/2 selectivity window. This scaffold-based approach is distinct from optimizing within the hydroxamic acid chemotype, which carries liability for broad metalloprotease inhibition.

Ester Prodrug Model Compound for Intracellular APN Engagement Studies

The glycine methyl ester functionality makes this compound a useful model for studying prodrug activation in cellular APN inhibition assays [1]. Researchers investigating the interplay between esterase-mediated hydrolysis and target engagement can use this compound to compare the activity of the intact methyl ester versus its hydrolyzed carboxylic acid form. This scenario is directly relevant to pharmaceutical development programs where ester prodrug strategies are being evaluated to improve oral bioavailability or tumor-selective activation of APN inhibitors.

Quote Request

Request a Quote for Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.